2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile
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Overview
Description
2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile is an organic compound with a complex structure that includes bromine, hydroxymethyl, methoxy, and benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile typically involves multiple steps. One common method involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. The reaction may require catalysts and solvents to facilitate the process. For example, the use of ionic liquids as recycling agents has been explored to improve the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-hydroxy-5-methoxybenzonitrile
- 4-Bromomethyl-2-biphenylcarbonitrile
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Uniqueness
2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-15-6-13(9-19)14(17)7-16(15)21-10-12-5-3-2-4-11(12)8-18/h2-7,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOBWZAZYGLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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